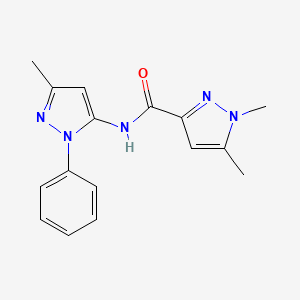![molecular formula C15H17FN4OS B6537561 N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)-3-fluorobenzamide CAS No. 1021254-33-0](/img/structure/B6537561.png)
N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)-3-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)-3-fluorobenzamide, also known as N-6-Fluoro-3-pyridazin-2-yl-dimethylsulfanilamide, is a novel compound with a wide range of applications in biochemistry and physiology. It has been widely studied in recent years due to its unique properties and potential therapeutic effects. This compound has been the subject of a number of studies focusing on its synthesis method, mechanism of action, biochemical and physiological effects, and applications in laboratory experiments.
科学研究应用
N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)-3-fluorobenzamide-pyridazin-2-yl-dimethylsulfanilamide has been studied extensively in recent years due to its potential therapeutic effects. It has been shown to possess antioxidant, anti-inflammatory, and anti-tumor properties, making it a promising candidate for the treatment of a variety of diseases. Additionally, this compound has been studied for its potential applications in drug delivery, gene therapy, and as an inhibitor of enzymes involved in the metabolism of drugs.
作用机制
The exact mechanism of action of N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)-3-fluorobenzamide-pyridazin-2-yl-dimethylsulfanilamide is still not fully understood. However, it is believed that this compound acts as an inhibitor of the enzymes involved in the metabolism of drugs, thus preventing their breakdown and increasing their bioavailability. Additionally, it has been suggested that this compound may act as an antioxidant, inhibiting the production of reactive oxygen species, as well as having anti-inflammatory and anti-tumor properties.
Biochemical and Physiological Effects
N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)-3-fluorobenzamide-pyridazin-2-yl-dimethylsulfanilamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the enzymes involved in the metabolism of drugs, thus preventing their breakdown and increasing their bioavailability. Additionally, this compound has been shown to possess antioxidant, anti-inflammatory, and anti-tumor properties. It has also been shown to be effective in the treatment of a variety of diseases, including diabetes, cancer, and cardiovascular diseases.
实验室实验的优点和局限性
N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)-3-fluorobenzamide-pyridazin-2-yl-dimethylsulfanilamide has a number of advantages and limitations when used in laboratory experiments. The main advantage of using this compound is its ability to inhibit the enzymes involved in the metabolism of drugs, thus increasing their bioavailability. Additionally, this compound has been shown to possess antioxidant, anti-inflammatory, and anti-tumor properties, making it a promising candidate for the treatment of a variety of diseases. However, one of the main limitations of using this compound is its potential toxicity, which can be a concern when conducting laboratory experiments.
未来方向
The potential applications of N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)-3-fluorobenzamide-pyridazin-2-yl-dimethylsulfanilamide are still being explored. Some potential future directions for research include exploring its use in drug delivery, gene therapy, and as an inhibitor of enzymes involved in the metabolism of drugs. Additionally, further research is needed to better understand its mechanism of action, and to explore its potential toxicity when used in laboratory experiments. Finally, further studies are needed to explore its potential therapeutic effects in the treatment of a variety of diseases.
合成方法
N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)-3-fluorobenzamide-pyridazin-2-yl-dimethylsulfanilamide can be synthesized from a variety of starting materials, including 3-fluorobenzamide, pyridazin-3-ylmethylsulfanyl, and dimethylamine. The synthesis involves a two-step process, with the first step involving the reaction of 3-fluorobenzamide with pyridazin-3-ylmethylsulfanyl, yielding a compound known as 3-fluoro-2-pyridazin-3-ylmethylsulfanylbenzamide. This compound is then reacted with dimethylamine, yielding the desired compound.
属性
IUPAC Name |
N-[6-[2-(dimethylamino)ethylsulfanyl]pyridazin-3-yl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4OS/c1-20(2)8-9-22-14-7-6-13(18-19-14)17-15(21)11-4-3-5-12(16)10-11/h3-7,10H,8-9H2,1-2H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLAKSKSGIHSCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCSC1=NN=C(C=C1)NC(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(2,5-difluorophenyl)piperazine-1-carboxamide](/img/structure/B6537481.png)

![ethyl 2-{[6-(4-methylbenzamido)pyridazin-3-yl]sulfanyl}acetate](/img/structure/B6537498.png)
![methyl 5-({[6-(4-methylbenzamido)pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate](/img/structure/B6537511.png)
![4-methyl-N-(6-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}pyridazin-3-yl)benzamide](/img/structure/B6537512.png)
![4-methyl-N-(6-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)benzamide](/img/structure/B6537517.png)
![4-methyl-N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)benzamide](/img/structure/B6537532.png)
![4-methyl-N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)benzamide](/img/structure/B6537534.png)
![4-methyl-N-(6-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyridazin-3-yl)benzamide](/img/structure/B6537539.png)
![4-methyl-N-[6-({[(3-methyl-1,2-oxazol-5-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]benzamide](/img/structure/B6537541.png)
![N-(6-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)-3-fluorobenzamide](/img/structure/B6537552.png)
![N-[6-(propan-2-ylsulfanyl)pyridazin-3-yl]cyclopropanecarboxamide](/img/structure/B6537563.png)
![2-[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]acetic acid](/img/structure/B6537566.png)
![N-{6-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}cyclopropanecarboxamide](/img/structure/B6537569.png)